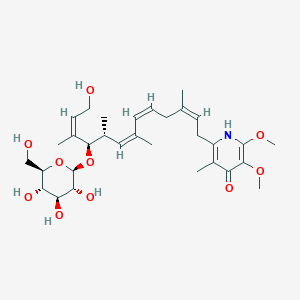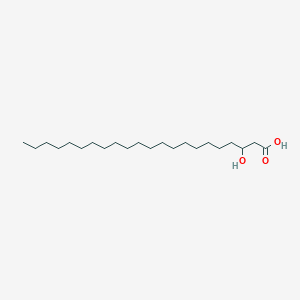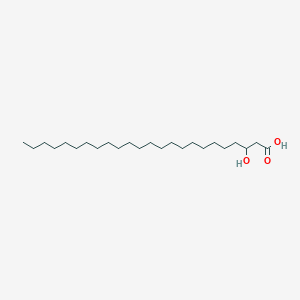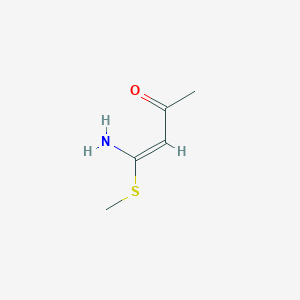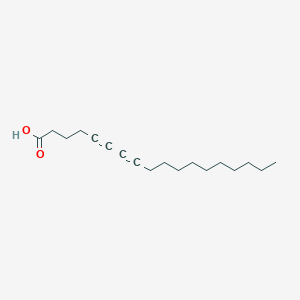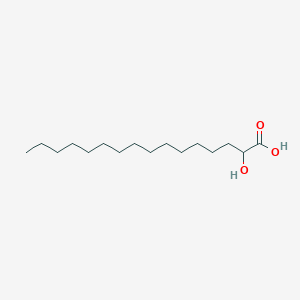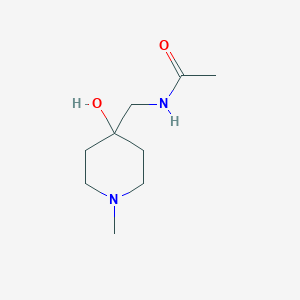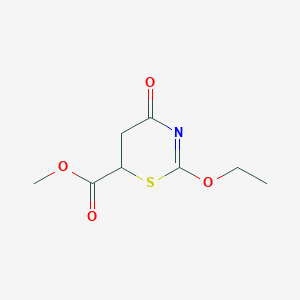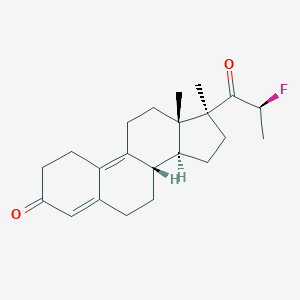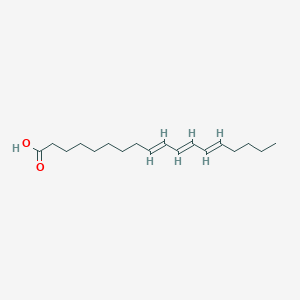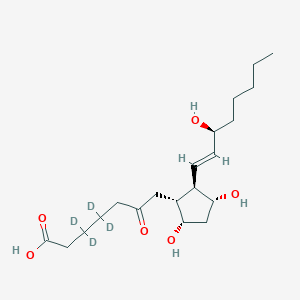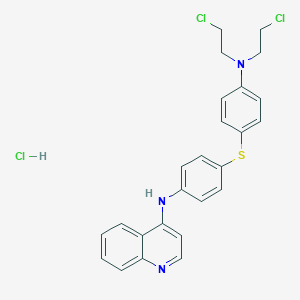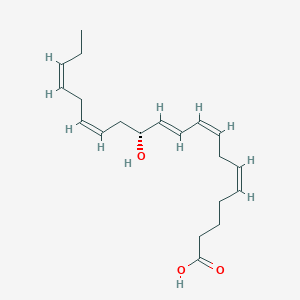
12-Hydroxyeicosapentaenoic acid, (12R)-
Overview
Description
(12R)-12-hydroxyeicosapentaenoic acid is a monohydroxy fatty acid derived from eicosapentaenoic acid (EPA). It is a small molecule with the chemical formula C20H30O3 and a molecular weight of 318.457 g/mol . This compound is known for its potential biological activities and is of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It has been suggested that 12r-hepe may interact with peroxisome proliferator-activated receptors (ppars), which are ligand-activated transcription factors involved in lipid metabolism and inflammatory responses .
Mode of Action
It is thought to inhibit the transformation of macrophages into foam cells, a process that is critical in the development of atherosclerosis . This inhibition is believed to occur in a PPARγ-dependent manner .
Biochemical Pathways
It is known that 12r-hepe is a metabolite of eicosapentaenoic acid (epa), and its production is increased in the serum of mice fed with α-linolenic acid-rich linseed oil .
Result of Action
12R-HEPE has been shown to inhibit foam cell formation and ameliorate high-fat diet-induced pathology of atherosclerosis in mice . This suggests that 12R-HEPE could have potential therapeutic effects in the treatment of atherosclerosis.
Action Environment
The action of 12R-HEPE can be influenced by dietary intake. For example, the serum level of 12R-HEPE was found to be significantly increased in mice fed with α-linolenic acid-rich linseed oil . This suggests that dietary factors can influence the action, efficacy, and stability of 12R-HEPE.
Biochemical Analysis
Biochemical Properties
12R-HEPE interacts with various enzymes, proteins, and other biomolecules. It is produced by non-enzymatic oxidation of EPA . It has been found to inhibit platelet aggregation with the same potency as 12-HETE, exhibiting IC50 values of 24 and 25 µM, respectively .
Cellular Effects
12R-HEPE has been found to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit foam cell formation in the aortic valve . It also influences cell function by inhibiting the foamy transformation of macrophages in a peroxisome proliferator-activated receptor (PPAR)γ-dependent manner .
Molecular Mechanism
The molecular mechanism of action of 12R-HEPE involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
(12R)-12-hydroxyeicosapentaenoic acid can be synthesized from eicosapentaenoic acid (EPA) through enzymatic or chemical hydroxylation. The enzymatic route involves the use of specific lipoxygenases that introduce a hydroxyl group at the 12th carbon position of EPA . The reaction conditions typically include an aqueous buffer system at a controlled pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of (12R)-12-hydroxyeicosapentaenoic acid may involve large-scale enzymatic processes using bioreactors. These bioreactors maintain optimal conditions for enzyme activity, such as temperature, pH, and substrate concentration. The product is then purified using techniques like chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(12R)-12-hydroxyeicosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The double bonds in the molecule can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Major Products
Oxidation: Formation of 12-keto-eicosapentaenoic acid.
Reduction: Formation of fully saturated eicosapentaenoic acid derivatives.
Substitution: Formation of various substituted eicosapentaenoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
(12R)-12-hydroxyeicosapentaenoic acid has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of lipid oxidation products.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and differentiation.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties. It is also studied for its effects on cardiovascular health.
Industry: Used in the formulation of dietary supplements and functional foods due to its potential health benefits
Comparison with Similar Compounds
Similar Compounds
12-hydroxyeicosatetraenoic acid (12-HETE): A similar monohydroxy fatty acid derived from arachidonic acid.
15-hydroxyeicosapentaenoic acid (15-HEPE): Another hydroxylated derivative of eicosapentaenoic acid.
Uniqueness
(12R)-12-hydroxyeicosapentaenoic acid is unique due to its specific hydroxylation at the 12th carbon position and its derivation from eicosapentaenoic acid. This specific structure imparts distinct biological activities compared to other hydroxylated fatty acids .
Properties
IUPAC Name |
(5Z,8Z,10E,12R,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3-,9-7-,11-8-,13-10-,17-14+/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRJLMXYVFDXLS-IHWYZUJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C[C@H](/C=C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109430-12-8 | |
| Record name | 12-Hydroxyeicosapentaenoic acid, (12R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109430128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (12R)-12-hydroxyeicosapentaenoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15571 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 12-HYDROXYEICOSAPENTAENOIC ACID, (12R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78P2ZC128S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B163434.png)
![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)
